6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide
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Overview
Description
6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a nitrophenyl group and a phenylhexanamide moiety further enhances its chemical complexity and potential biological activity.
Preparation Methods
The synthesis of 6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors under controlled conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The thieno[3,2-d]pyrimidine core may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may also play a role in the compound’s activity by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide include other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds have a similar core structure but different substituents, leading to variations in their biological activities.
Thieno[3,4-b]pyridine-7-carboxamides: These compounds have a different arrangement of the heterocyclic system but share some structural similarities and potential biological activities
The uniqueness of 6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide lies in its specific combination of functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
Molecular Formula |
C25H24N4O5S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C25H24N4O5S/c30-22(26-19-9-3-1-4-10-19)12-5-2-6-14-27-24(31)23-21(13-15-35-23)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h1,3-4,7-11,13,15-16H,2,5-6,12,14,17H2,(H,26,30) |
InChI Key |
JYEJSDXKZMPQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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